molecular formula C6H5N2NaO8S B8004041 SodiuM 2,4-Dinitrobenzenesulfonate Hydrate

SodiuM 2,4-Dinitrobenzenesulfonate Hydrate

Cat. No.: B8004041
M. Wt: 288.17 g/mol
InChI Key: YXMASPNETDOKIC-UHFFFAOYSA-M
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Description

Sodium 2,4-Dinitrobenzenesulfonate Hydrate is a chemical compound with the molecular formula C6H3N2NaO7S. It is a sodium salt of 2,4-dinitrobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its high solubility in water and methanol, and it is typically found as a white to light yellow crystalline powder .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2,4-Dinitrobenzenesulfonate Hydrate involves its ability to undergo various chemical reactions due to the presence of nitro and sulfonate groups. These functional groups make it a versatile reagent in organic synthesis. The nitro groups can participate in reduction and substitution reactions, while the sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Uniqueness: Sodium 2,4-Dinitrobenzenesulfonate Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

sodium;2,4-dinitrobenzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O7S.Na.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMASPNETDOKIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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